4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol
Overview
Description
4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a nitro group at the 6-position of the imidazo[1,2-a]pyridine ring and a phenol group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group at the 6-position is usually carried out using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Phenol substitution: The phenol group is introduced at the 4-position through electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Bases like sodium hydroxide or potassium carbonate
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenol derivatives
Scientific Research Applications
4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions .
Mechanism of Action
The mechanism of action of 4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenol group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}aniline
- 4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}methanol
- 4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}benzoic acid
Uniqueness
4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol is unique due to the presence of both a nitro group and a phenol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(6-nitroimidazo[1,2-a]pyridin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-11-4-1-9(2-5-11)12-8-15-7-10(16(18)19)3-6-13(15)14-12/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWHXDDWWVEVJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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